molecular formula C15H14ClNO3S B11605307 Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate

Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate

Cat. No.: B11605307
M. Wt: 323.8 g/mol
InChI Key: QEVKGDQYLWUNDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties This particular compound is characterized by the presence of an ethyl ester, an acetylamino group, a chlorine atom, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents such as thionyl chloride or sulfuryl chloride.

    Acetylation: The acetylamino group is introduced by reacting the amine group with acetic anhydride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate is not fully understood but is believed to involve interactions with various molecular targets. The acetylamino group may facilitate binding to enzymes or receptors, while the phenyl and chlorine substituents can influence the compound’s electronic properties and reactivity. Studies suggest that it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-5-chloro-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

ethyl 2-acetamido-5-chloro-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C15H14ClNO3S/c1-3-20-15(19)12-11(10-7-5-4-6-8-10)13(16)21-14(12)17-9(2)18/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

QEVKGDQYLWUNDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)C

Origin of Product

United States

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